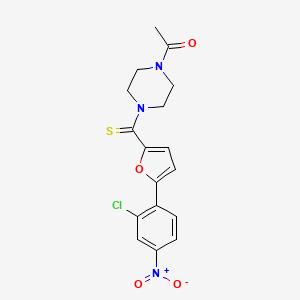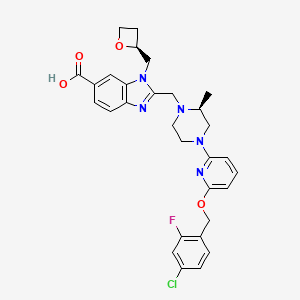![molecular formula C16H11ClN2O3S B2449836 Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate CAS No. 946384-00-5](/img/structure/B2449836.png)
Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Engineering and Phase Transitions
Research on similar compounds, such as Methyl 2-(carbazol-9-yl)benzoate, has demonstrated the utility of pressure as a tool in crystal engineering. By inducing phase transitions in high-Z′ structures, scientists have been able to manipulate the conformation and packing of molecules in the crystal lattice, highlighting the potential for designing materials with specific physical properties (Johnstone et al., 2010).
Electropolymerization and Material Applications
The synthesis and characterization of polymers based on similar benzothiazole compounds, such as Methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate, have been explored for their electropolymerization capabilities and potential applications in supercapacitors and biosensors. These studies reveal the influence of electron-withdrawing and electron-donating groups on polymerization behavior and capacitive properties, providing insights into the design of high-performance materials for energy storage and sensing applications (Ates et al., 2015).
Nanoparticle Carriers for Agricultural Applications
Research has also focused on the development of nanoparticle carriers for agricultural chemicals, including fungicides like Carbendazim and Tebuconazole. By encapsulating these compounds in solid lipid nanoparticles and polymeric nanocapsules, scientists aim to enhance their delivery, reduce environmental toxicity, and improve efficacy against fungal diseases in plants. This approach underscores the potential of benzothiazole derivatives in creating more sustainable and effective agricultural treatments (Campos et al., 2015).
Luminescent Materials and Optical Properties
Another area of application is in the synthesis of luminescent materials, where derivatives such as 1,3,4-oxadiazole and benzothiazole moieties have been combined to create compounds with promising photoluminescent properties. These materials, exhibiting strong absorption bands and high quantum yields, have potential uses in optoelectronic devices and photovoltaic systems. The study of their mesomorphic behavior and phase transitions further expands the understanding of liquid crystalline materials for display technologies (Han et al., 2010).
properties
IUPAC Name |
methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-12-7-6-11(17)13-14(12)23-8-18-13/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCJJMQFYVMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2449755.png)





![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea](/img/structure/B2449764.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)

![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-(dimethylamino)acrylate](/img/structure/B2449771.png)

